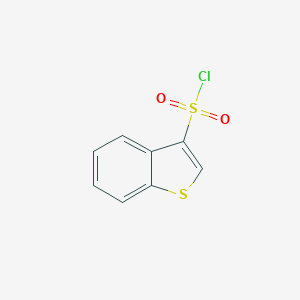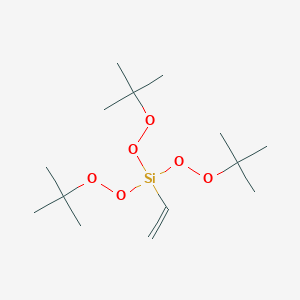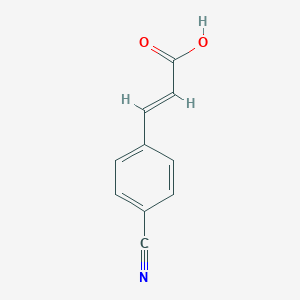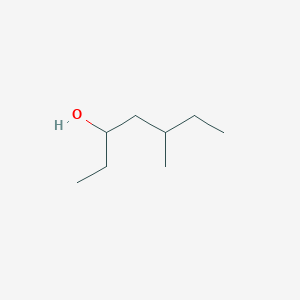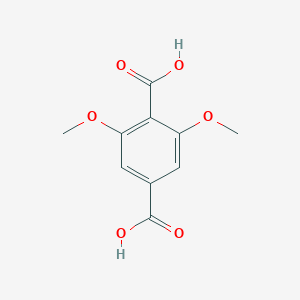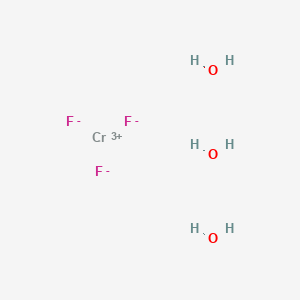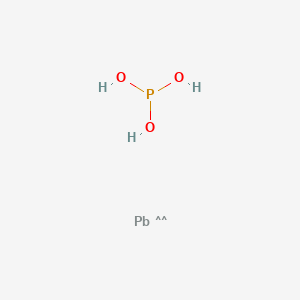
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-, also known as YL-0919, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and has shown promising results in various pre-clinical studies.
Wirkmechanismus
The exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to activate the Nrf2/ARE signaling pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells. In neurodegenerative diseases, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to reduce oxidative stress, protect neurons from apoptosis, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is its high potency and selectivity towards cancer cells, inflammation, and neurodegenerative diseases. This makes it a promising candidate for drug development in these fields. However, one of the limitations of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is its low solubility in water, which can affect its bioavailability and limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- in vivo to determine its efficacy and safety. Furthermore, the development of novel formulations and delivery methods for 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- can improve its bioavailability and therapeutic potential. Finally, the exploration of the potential of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- in combination with other drugs or therapies can provide new avenues for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its multi-step synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- can provide new insights into the treatment of these diseases and improve the quality of life for patients.
Synthesemethoden
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-2-butyl-4-(2-pyridyl)but-3-en-1-ol with trifluoroacetic anhydride to obtain the corresponding trifluoroacetate. This intermediate is then subjected to a series of reactions involving bromination, cyclization, and reduction to finally yield 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-. The overall yield of this process is around 25%.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has shown potent anti-proliferative effects against various cancer cell lines such as breast, lung, and colon cancer. Inflammation is a common underlying factor in many chronic diseases, and 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has shown promising results in pre-clinical studies by protecting neurons from oxidative stress and reducing neuroinflammation.
Eigenschaften
CAS-Nummer |
16566-81-7 |
|---|---|
Molekularformel |
C22H27N3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-butyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3 |
InChI-Schlüssel |
KZFPWXSBIIEYLC-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Kanonische SMILES |
CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4 |
Andere CAS-Nummern |
16566-81-7 |
Synonyme |
2,3,4,5-Tetrahydro-2-butyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
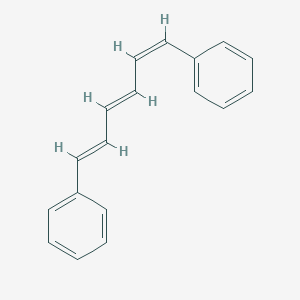

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
